4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Description

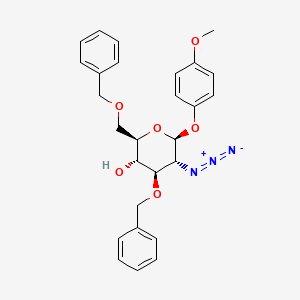

Structure and Synthesis 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (CAS: 1272755-25-5) is a protected glucopyranoside derivative featuring a 4-methoxyphenyl aglycone, an azido group at the 2-position, and benzyl ethers at the 3- and 6-hydroxyl groups . The azido group serves as a precursor for further functionalization via Staudinger or click chemistry, while the benzyl groups enhance solubility in organic solvents and stabilize the glycosidic bond during synthetic manipulations . Its molecular formula is C27H29N3O6 (MW: 491.54 g/mol), confirmed by NMR and mass spectrometry .

Applications This compound is pivotal in glycobiology for synthesizing oligosaccharides and glycoconjugates. Its protected amino group mimics glucosamine residues, enabling studies on glycan-protein interactions, glycosyltransferase specificity, and glycoprotein biosynthesis .

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXYCGZXSYIMV-RFNQJFSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693738 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-25-5 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, including the protection of hydroxyl groups, azidation, and benzylation. The general synthetic route can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Azidation: The protected glucopyranoside undergoes azidation to introduce the azido group at the 2-position.

Deprotection: The benzyl groups are removed to yield the final product.

Chemical Reactions Analysis

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

Overview:

This compound acts as a glycosyl donor in glycosylation reactions, which are essential for forming glycosidic bonds in complex carbohydrates. The azido group enhances the reactivity of the compound, facilitating the synthesis of various glycosides.

Case Study:

Recent studies have demonstrated that 4-methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside can be employed to achieve high stereoselectivity in glycosylation reactions. For instance, researchers have reported yields exceeding 90% with excellent α-selectivity when using this compound as a donor with different acceptors .

Drug Development

Overview:

The structural characteristics of this compound allow for modifications that can enhance the bioavailability and efficacy of pharmaceutical agents. Its ability to form stable conjugates makes it an attractive candidate for developing new therapeutic agents.

Case Study:

In medicinal chemistry, derivatives of this compound have been synthesized to improve drug delivery systems. One study highlighted modifications that increased the solubility and permeability of a drug candidate by incorporating this azido sugar into its structure .

Bioconjugation

Overview:

The azido group present in the compound is particularly useful for click chemistry applications. This allows for the attachment of the sugar moiety to various biomolecules, facilitating targeted drug delivery and imaging.

Case Study:

Research has shown that bioconjugates formed using this compound exhibit enhanced targeting capabilities for cancer cells. By linking this compound to antibodies or peptides, scientists have developed novel therapeutic strategies that increase the specificity and effectiveness of treatments .

Diagnostics

Overview:

This compound can be utilized in developing diagnostic tools due to its ability to form stable conjugates with biomolecules. It is particularly useful in assays aimed at detecting specific targets.

Case Study:

A study explored the use of this compound in enzyme-linked immunosorbent assays (ELISAs). The incorporation of this azido sugar improved the sensitivity of the assay by enhancing signal amplification through stable conjugate formation .

Material Science

Overview:

The functional properties of this compound allow it to be used in creating advanced materials for various applications, including sensors and coatings.

Case Study:

Researchers have reported on the synthesis of functionalized materials using this compound as a precursor. These materials exhibited unique electrical and optical properties that are beneficial in sensor technology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Reactivity The azido group in the target compound enables bioorthogonal reactions, unlike the amino group in its analog (Table 1, row 4), which requires protection during synthesis . Fluorine in compound 29 introduces steric and electronic effects, altering glycosidase resistance and binding affinity compared to non-fluorinated analogs .

Glycosidic Linkage and Stability The 1-thio linkage in compound 29 enhances hydrolytic stability versus the oxygen glycosidic bond in the target compound, making it suitable for enzymatic assays in aqueous environments . The α-configuration in the benzyl 2-acetamido derivative (Table 1, row 3) affects enzyme recognition, as glycosidases often exhibit anomeric specificity .

Synthetic Utility The tosyl group in the benzyl glucopyranoside derivative acts as a superior leaving group for nucleophilic displacement, unlike the azido group, which requires reduction or modification . The 4-methoxyphenyl aglycone in the target compound improves UV detection in HPLC, whereas phenyl or benzyl groups in analogs lack this advantage .

Physicochemical Properties

- Fluorescence and Electronic Effects: The 4-methoxyphenyl group enhances emission intensity in fluorescent analogs due to electron-donating resonance effects . However, the azido group’s electron-withdrawing nature may reduce quantum yield compared to amino-substituted derivatives .

- Solubility : Benzyl-protected derivatives (e.g., target compound) exhibit higher organic-phase solubility than their acetylated counterparts, facilitating glycosylation reactions .

Biological Activity

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (referred to as 4-MP-Azido) is a compound of significant interest in medicinal chemistry and glycoscience due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of 4-MP-Azido, summarizing key research findings, case studies, and relevant data.

Chemical Structure

4-MP-Azido is characterized by the following structural features:

- Azido Group : A key functional group that enhances biological activity.

- Benzyl Protection : The presence of benzyl groups at the 3 and 6 positions helps in stabilizing the compound during synthesis and enhances its solubility.

Synthesis

The synthesis of 4-MP-Azido involves several steps, including:

- Protection of hydroxyl groups.

- Introduction of the azido group through nucleophilic substitution.

- Deprotection to yield the final compound.

These synthetic routes have been optimized for yield and purity, with various methods reported in literature .

4-MP-Azido exhibits biological activity primarily through its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it a versatile building block for conjugating with biomolecules.

Anticancer Properties

Research indicates that 4-MP-Azido has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with cellular signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds like 4-MP-Azido may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its role as a precursor for the synthesis of glycosides that target amyloid-beta aggregates has been highlighted .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with azido-containing sugars. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Alzheimer's Disease Model : A study evaluated the efficacy of 4-MP-Azido derivatives in reducing amyloid plaque formation in transgenic mice models. Results demonstrated a significant reduction in plaque levels when treated with these derivatives compared to controls .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that treatment with 4-MP-Azido led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | Breast cancer cell lines | Dose-dependent inhibition of cell viability |

| Neuroprotective | Alzheimer's disease model | Reduction in amyloid plaque formation |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Table 2: Synthesis Yields

| Synthesis Step | Yield (%) |

|---|---|

| Initial protection | 80 |

| Azide introduction | 65 |

| Final deprotection | 75 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside, and how are protecting groups managed?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization. For example, benzyl (Bn) groups are introduced at the 3- and 6-positions via benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in anhydrous DMF . The 2-azido group is introduced by nucleophilic displacement of a sulfonate intermediate (e.g., mesylate or triflate) with sodium azide (NaN₃) in polar solvents like DMSO or DMF . Critical steps include monitoring reaction progress via TLC (e.g., EtOAc/Hexane 3:7) and purification via silica gel chromatography.

Q. What analytical techniques are essential for characterizing intermediates and the final compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity of benzylation and azide substitution. For example, downfield shifts in the ¹H NMR spectrum (~δ 3.7–4.7 ppm) confirm benzyl ether formation, while the azido group’s absence of protons is validated by integrating adjacent signals .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+Na]⁺ for C₂₆H₃₁N₃O₆: calc. 520.21) .

- Polarimetry : Optical rotation measurements verify retention of the β-D-configuration (e.g., [α]D²⁵ ~−30° to −40° in CHCl₃) .

Advanced Research Questions

Q. How do competing side reactions during azide introduction impact yield, and how can they be mitigated?

- Methodological Answer : Azide substitution (SN₂) may compete with elimination (E2) under basic conditions, especially if steric hindrance exists. For example, highlights fluoride ion displacement of mesylates in related glucopyranosides, which can inform solvent choice (e.g., DMF > DMSO for polar aprotic conditions) and temperature control (0–25°C) to favor SN₂ pathways . Kinetic studies using TLC or HPLC can optimize reaction time and minimize byproducts.

Q. What challenges arise in enzymatic or chemoenzymatic applications of this compound, and how are they addressed?

- Methodological Answer : The azido group can hinder enzymatic recognition. For instance, shows β-N-acetylhexosaminidases exhibit reduced activity toward 4-deoxy analogs, suggesting steric or electronic mismatches. To resolve this, researchers may:

- Use "click chemistry" (CuAAC) to conjugate the azide to alkyne-modified substrates post-synthetically, bypassing enzyme-substrate incompatibility .

- Screen mutant enzymes (e.g., directed evolution) for enhanced activity on azide-modified glycosides .

Q. How can contradictory NMR data for intermediates be resolved during synthesis optimization?

- Methodological Answer : Contradictions (e.g., unexpected coupling constants or splitting patterns) often stem from incomplete benzylation or axial/equatorial isomerism. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.